molecular formula C14H16F6N2O B3832342 N-[1,1-bis(trifluoromethyl)propyl]-N'-(2,4-dimethylphenyl)urea

N-[1,1-bis(trifluoromethyl)propyl]-N'-(2,4-dimethylphenyl)urea

Cat. No. B3832342
M. Wt: 342.28 g/mol
InChI Key: WTENHEKLUKFSPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1,1-bis(trifluoromethyl)propyl]-N'-(2,4-dimethylphenyl)urea, also known as Diflubenzuron, is a white crystalline powder that belongs to the class of benzoylurea insecticides. It is used in agriculture to control pests such as caterpillars, beetles, and flies. Diflubenzuron works by inhibiting chitin synthesis, which is an essential component of the insect exoskeleton.

Mechanism of Action

N-[1,1-bis(trifluoromethyl)propyl]-N'-(2,4-dimethylphenyl)urean works by inhibiting chitin synthesis, which is an essential component of the insect exoskeleton. Chitin is a polymer of N-acetylglucosamine that provides structural support and protection to the insect. N-[1,1-bis(trifluoromethyl)propyl]-N'-(2,4-dimethylphenyl)urean inhibits the formation of chitin by interfering with the enzyme chitin synthase, which is responsible for catalyzing the polymerization of N-acetylglucosamine. This results in the disruption of the insect's exoskeleton, leading to death.
Biochemical and Physiological Effects
N-[1,1-bis(trifluoromethyl)propyl]-N'-(2,4-dimethylphenyl)urean has been shown to have low toxicity to mammals, birds, and fish. It is rapidly metabolized and excreted from the body, reducing the risk of accumulation. However, N-[1,1-bis(trifluoromethyl)propyl]-N'-(2,4-dimethylphenyl)urean can have negative effects on non-target organisms such as bees, butterflies, and other beneficial insects.

Advantages and Limitations for Lab Experiments

N-[1,1-bis(trifluoromethyl)propyl]-N'-(2,4-dimethylphenyl)urean is a potent inhibitor of chitin synthesis, making it a useful tool for studying the role of chitin in insect development and physiology. It can be used to investigate the molecular mechanisms of chitin synthesis and the effects of chitin inhibition on insect growth and development. However, N-[1,1-bis(trifluoromethyl)propyl]-N'-(2,4-dimethylphenyl)urean is not suitable for studying the effects of chitin inhibition on non-insect organisms.

Future Directions

Future research on N-[1,1-bis(trifluoromethyl)propyl]-N'-(2,4-dimethylphenyl)urean could focus on developing more selective insecticides that target specific pests while minimizing the impact on non-target organisms. Additionally, research could investigate the potential use of N-[1,1-bis(trifluoromethyl)propyl]-N'-(2,4-dimethylphenyl)urean in new applications such as medical and industrial settings. Finally, research could explore alternative methods of pest control that reduce the reliance on chemical insecticides like N-[1,1-bis(trifluoromethyl)propyl]-N'-(2,4-dimethylphenyl)urean.
Conclusion
N-[1,1-bis(trifluoromethyl)propyl]-N'-(2,4-dimethylphenyl)urean is a potent insecticide that works by inhibiting chitin synthesis. It has been extensively studied for its effectiveness in controlling pests in agriculture and aquaculture. N-[1,1-bis(trifluoromethyl)propyl]-N'-(2,4-dimethylphenyl)urean has low toxicity to mammals, birds, and fish, but can have negative effects on non-target organisms such as bees and butterflies. N-[1,1-bis(trifluoromethyl)propyl]-N'-(2,4-dimethylphenyl)urean is a useful tool for studying the role of chitin in insect development and physiology, but is not suitable for studying the effects of chitin inhibition on non-insect organisms. Future research on N-[1,1-bis(trifluoromethyl)propyl]-N'-(2,4-dimethylphenyl)urean could focus on developing more selective insecticides, exploring new applications, and investigating alternative methods of pest control.

Scientific Research Applications

N-[1,1-bis(trifluoromethyl)propyl]-N'-(2,4-dimethylphenyl)urean has been extensively studied for its effectiveness in controlling pests in agriculture. It has been shown to be effective against a wide range of insects, including Lepidoptera, Coleoptera, and Diptera. N-[1,1-bis(trifluoromethyl)propyl]-N'-(2,4-dimethylphenyl)urean is also used in the aquaculture industry to control sea lice in fish farms.

properties

IUPAC Name

1-(2,4-dimethylphenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F6N2O/c1-4-12(13(15,16)17,14(18,19)20)22-11(23)21-10-6-5-8(2)7-9(10)3/h5-7H,4H2,1-3H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTENHEKLUKFSPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(F)(F)F)(C(F)(F)F)NC(=O)NC1=C(C=C(C=C1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dimethylphenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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